![molecular formula C20H22ClNO3 B14415730 Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate CAS No. 80199-54-8](/img/structure/B14415730.png)
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate is a chemical compound with a complex structure that includes a carbamate group, a chlorinated phenyl ring, and a cyclohexylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate typically involves multiple steps, including the formation of the phenylcarbamate core and the introduction of the chlorinated and cyclohexylphenoxy substituents. Common synthetic routes may involve:
Formation of the Phenylcarbamate Core: This can be achieved by reacting an appropriate phenol derivative with methyl isocyanate under controlled conditions.
Introduction of the Chlorinated Phenyl Ring: Chlorination of the phenyl ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclohexylphenoxy Group: This step may involve a nucleophilic substitution reaction where a cyclohexylphenol reacts with the chlorinated phenylcarbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-chloro-3-methyl-: A related compound with a chlorinated phenyl ring and a hydroxyl group.
4-Chloro-3-methylphenol: Another similar compound used in chemical synthesis and industrial applications.
Uniqueness
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclohexylphenoxy group, in particular, differentiates it from other chlorinated phenylcarbamates and may contribute to its unique biological and chemical activities.
Properties
CAS No. |
80199-54-8 |
|---|---|
Molecular Formula |
C20H22ClNO3 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
methyl N-[3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C20H22ClNO3/c1-24-20(23)22-16-9-12-19(18(21)13-16)25-17-10-7-15(8-11-17)14-5-3-2-4-6-14/h7-14H,2-6H2,1H3,(H,22,23) |
InChI Key |
BRFAKKCKUYPQQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)C3CCCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


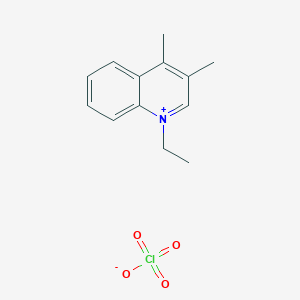
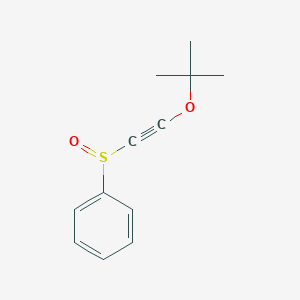
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)
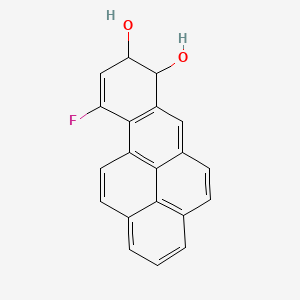
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)
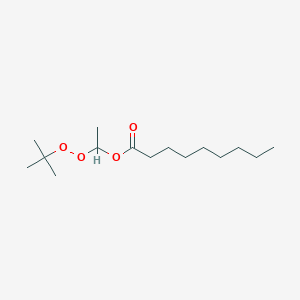
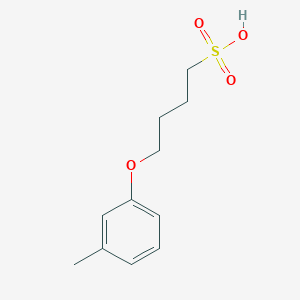
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)

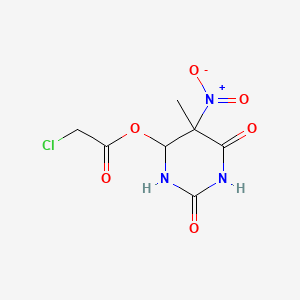
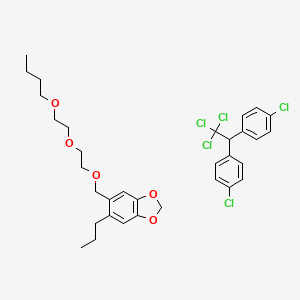
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
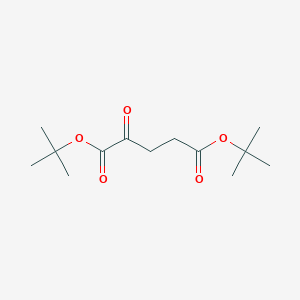
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
